1-(5-Bromo-1H-indazol-1-yl)ethanone
Overview
Description
The compound 1-(5-Bromo-1H-indazol-1-yl)ethanone is a brominated indazole derivative. Indazole compounds are heterocyclic structures containing a pyrazole ring fused to a benzene ring. The presence of a bromine atom on the indazole moiety can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and potential applications in medicinal chemistry.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of this compound, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, which suggests that a similar approach might be applicable for synthesizing brominated indazole derivatives . Additionally, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone through 1,3-dipolar cycloaddition indicates the versatility of indazole synthesis methods .
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated using various computational methods and experimental techniques. For example, the optimized molecular structure and vibrational frequencies of a pyrazolyl ethanone derivative were studied using Gaussian09 software, and the results were in agreement with experimental infrared bands . The geometrical parameters of these molecules were confirmed by X-ray diffraction (XRD) data, which could be relevant when analyzing the structure of this compound.
Chemical Reactions Analysis
The reactivity of brominated compounds is often characterized by their ability to participate in further chemical transformations. The synthesis of 2H-indazole-4,7-dione derivatives and their subsequent reactions with bromine to yield mono- and dibromo derivatives demonstrate the potential for brominated indazoles to undergo further functionalization . This suggests that this compound could also be a precursor for more complex molecules through similar bromination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocyclic compounds can be influenced by the presence of substituents and the overall molecular structure. The study of ferrocenyl ethanone derivatives revealed that the UV-vis absorption and fluorescence spectra are dependent on the substituents attached to the core structure . This implies that the optical properties of this compound could also be modulated by its bromine substituent and the indazole framework. Additionally, the molecular electrostatic potential (MEP) analysis of a pyrazolyl ethanone derivative showed that the negative charge is localized over the carbonyl group, which could be a common feature in this compound .
Scientific Research Applications
Synthesis and Biological Activities
1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a related compound, has been synthesized and found to exhibit significant immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. It also demonstrated notable inhibitory effects on LPS-stimulated NO generation and cytotoxicity against various cancer cells (Abdel‐Aziz et al., 2011).
Corrosion Inhibition
1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a structurally similar compound, has been effectively used as a corrosion inhibitor for mild steel in hydrochloric acid environments. This inhibitor was found to significantly increase with concentration and provided an inhibition efficiency of 95.10% at certain conditions (Jawad et al., 2020).
Antimicrobial and Antimalarial Activities
Imidazo[2,1-b]thiazole derivatives synthesized from compounds including 1-(2-amino-4-methylthiazol-5-yl)ethanone have shown promising antimicrobial and antimalarial activities. These compounds were effective in exhibiting good to excellent antibacterial activity, and some analogs displayed notable antimalarial activity (Vekariya et al., 2017).
Synthesis of Novel Compounds
1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone has been used in the synthesis of novel bi- and polycyclic compounds. This synthesis involved reactions with various nucleophiles, leading to the creation of compounds potentially possessing diverse physiological effects (ChemChemTech, 2022).
Safety and Hazards
Regarding safety information, “1-(5-Bromo-1H-indazol-3-yl)ethanone” is an organic compound, and its toxicity and irritation should be noted . Appropriate protective measures, including gloves, goggles, and protective clothing, need to be taken during use and handling, and operation in a well-ventilated environment .
properties
IUPAC Name |
1-(5-bromoindazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPRNHHJTZSJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293899 | |
Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152626-92-1 | |
Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152626-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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